

# Application Notes and Protocols: Methyl 2-(aminomethyl)nicotinate Hydrochloride

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## Compound of Interest

Compound Name: Methyl 2-(aminomethyl)nicotinate

Cat. No.: B1611452

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## Introduction

**Methyl 2-(aminomethyl)nicotinate** is a pyridine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a reactive aminomethyl group and a methyl ester on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This document provides an overview of its physicochemical properties and a generalized experimental protocol for its synthesis and characterization.

Note: Detailed experimental protocols and biological activity data for **Methyl 2-(aminomethyl)nicotinate** are not extensively available in the public domain. The following protocols are based on general organic chemistry principles and data for structurally related compounds. Researchers should treat these as a starting point and optimize conditions as necessary.

## Physicochemical Data

A summary of the available quantitative data for **Methyl 2-(aminomethyl)nicotinate** hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of **Methyl 2-(aminomethyl)nicotinate** Hydrochloride

Property	Value	Source
CAS Number	151509-01-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> ClN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	202.64 g/mol	<a href="#">[3]</a>
Storage Conditions	2-8°C, Inert atmosphere	<a href="#">[3]</a>
Physical Form	Solid	
Purity	Typically ≥97%	

## Experimental Protocols

### I. Hypothetical Synthesis of Methyl 2-(aminomethyl)nicotinate Hydrochloride

This protocol describes a potential synthetic route starting from Methyl 2-(bromomethyl)nicotinate.

Objective: To synthesize **Methyl 2-(aminomethyl)nicotinate** hydrochloride.

Materials:

- Methyl 2-(bromomethyl)nicotinate
- Ammonia (7N solution in Methanol)
- Dichloromethane (DCM)
- Diethyl ether
- Hydrochloric acid (HCl) in diethyl ether
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution (saturated)
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Ice bath

Procedure:

- Amination:
  - Dissolve Methyl 2-(bromomethyl)nicotinate (1.0 eq) in dichloromethane in a round-bottom flask.
  - Cool the solution in an ice bath.
  - Add a 7N solution of ammonia in methanol (excess, e.g., 10 eq) dropwise to the stirred solution.
  - Allow the reaction to warm to room temperature and stir overnight.
  - Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Extraction:
  - Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
  - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude **Methyl 2-(aminomethyl)nicotinate** free base.
- Salt Formation:
  - Dissolve the crude free base in a minimal amount of diethyl ether.
  - Slowly add a solution of hydrochloric acid in diethyl ether dropwise while stirring until precipitation is complete.
  - Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **Methyl 2-(aminomethyl)nicotinate** hydrochloride as a solid.

## II. Characterization of Methyl 2-(aminomethyl)nicotinate Hydrochloride

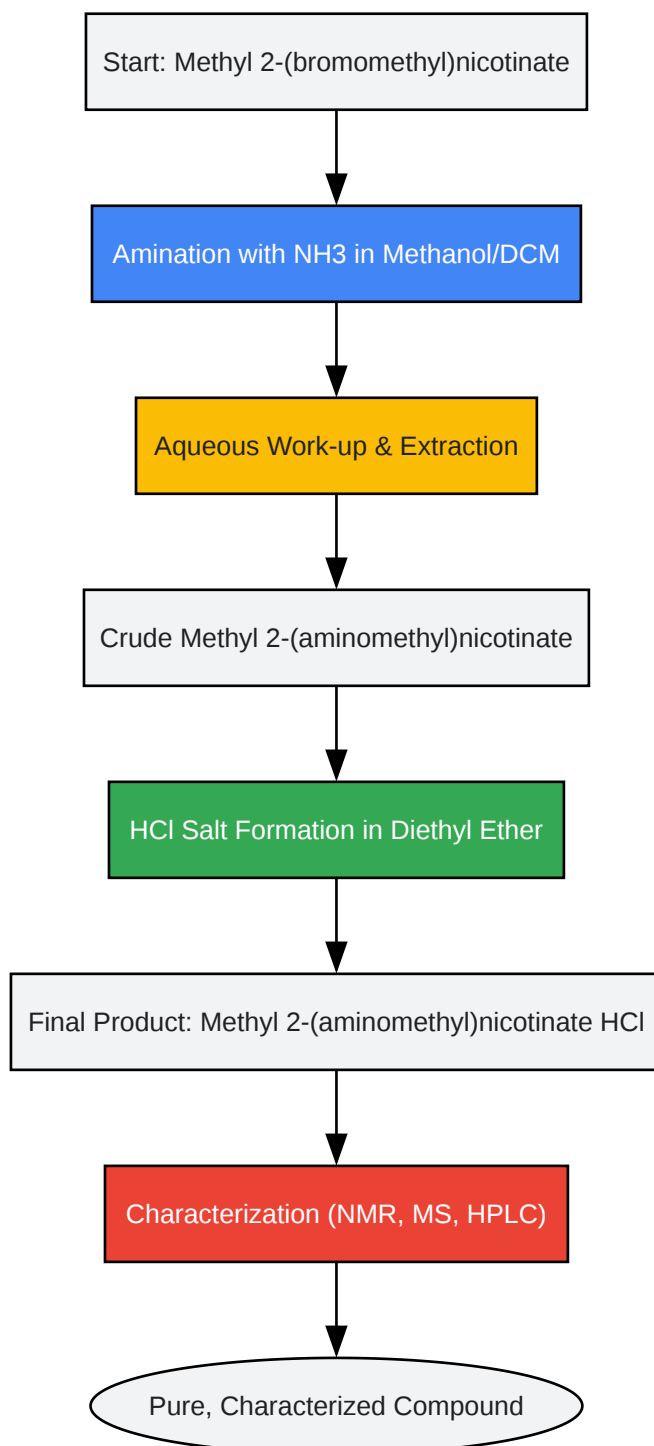
Objective: To confirm the identity and purity of the synthesized compound.

Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O).
  - Acquire <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra to confirm the chemical structure. Expected signals would include those for the aromatic protons, the aminomethyl protons, and the methyl ester protons.
- Mass Spectrometry (MS):
  - Analyze the sample using a suitable ionization technique (e.g., ESI-MS) to determine the molecular weight and confirm the molecular formula.
- High-Performance Liquid Chromatography (HPLC):
  - Assess the purity of the compound using a suitable column and mobile phase. A gradient elution method may be required. The purity is determined by the peak area percentage.

## Visualizations

The following diagram illustrates a general workflow for the synthesis and characterization of **Methyl 2-(aminomethyl)nicotinate hydrochloride**.



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Caption: Workflow for the synthesis and characterization of **Methyl 2-(aminomethyl)nicotinate** HCl.

## Biological Activity and Applications

Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activity, mechanism of action, or involvement in signaling pathways for **Methyl 2-(aminomethyl)nicotinate**. However, nicotinic acid and its derivatives are known to possess a wide range of biological activities. For instance, some nicotinic acid derivatives have been investigated for their anti-inflammatory, antifungal, and cardiovascular effects.[4] The vasodilatory properties of other methyl nicotinate isomers are well-documented. Further research is required to elucidate the specific biological profile of the 2-(aminomethyl) isomer.

## Disclaimer

The experimental protocols provided herein are intended for guidance purposes only and are based on general chemical principles. These protocols have not been validated and may require significant optimization. All laboratory work should be conducted by trained personnel in a suitably equipped facility, adhering to all relevant safety precautions. The biological potential of this compound is largely unexplored, and any handling or use should be done with appropriate caution.

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## References

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